Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate: is a chemical compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol . This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 2-amino-1-methylcyclopentane in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted cyclopentane derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural compounds .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of key metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
- Tert-butyl 1-amino-2-methylcyclopentane-1-carboxylate
- Tert-butyl 1-aminocyclobutane-1-carboxylate
- Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: Tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct reactivity and steric properties. This makes it particularly useful in the synthesis of complex molecules where precise control over the chemical environment is required .
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-1-methylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8(11)12/h8H,5-7,12H2,1-4H3 |
InChI Key |
LIRYNCCGMSHRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.